molecular formula C19H17N2O5P B12560885 Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester CAS No. 190839-41-9

Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester

Cat. No.: B12560885
CAS No.: 190839-41-9
M. Wt: 384.3 g/mol
InChI Key: NJFCWMGLYGQVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester is a chemical compound with the molecular formula C19H17N2O5P. It is characterized by the presence of a phosphonic acid group bonded to an amino(3-nitrophenyl)methyl group and a diphenyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester typically involves the reaction of appropriate phosphonic acid derivatives with amino(3-nitrophenyl)methyl compounds under controlled conditions. One common method is the dealkylation of dialkyl phosphonates using acidic conditions (e.g., hydrochloric acid) or the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, amino-substituted compounds, and substituted esters .

Scientific Research Applications

Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

190839-41-9

Molecular Formula

C19H17N2O5P

Molecular Weight

384.3 g/mol

IUPAC Name

diphenoxyphosphoryl-(3-nitrophenyl)methanamine

InChI

InChI=1S/C19H17N2O5P/c20-19(15-8-7-9-16(14-15)21(22)23)27(24,25-17-10-3-1-4-11-17)26-18-12-5-2-6-13-18/h1-14,19H,20H2

InChI Key

NJFCWMGLYGQVQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=CC(=CC=C2)[N+](=O)[O-])N)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.